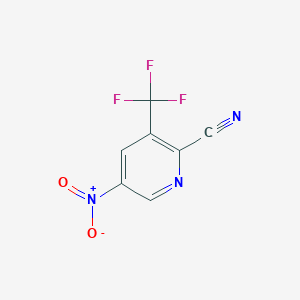

N-benzyl-3,5,6-trifluoropyridin-2-amine

Übersicht

Beschreibung

N-benzyl-3,5,6-trifluoropyridin-2-amine is a compound that is likely to possess a pyridine core structure with benzyl and trifluoromethyl groups as substituents. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and functionalities that can be used to infer properties and reactivity. For instance, the synthesis of related compounds with pyridine moieties and the presence of fluorine atoms are common themes in the papers .

Synthesis Analysis

The synthesis of related compounds often involves the functionalization of heteroaryl-thioureas, as seen in the synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines, which employs phenyliodine(III) bis(trifluoroacetate) as an oxidant . This suggests that similar oxidative strategies could potentially be applied to synthesize N-benzyl-3,5,6-trifluoropyridin-2-amine. Additionally, the preparation of benzene-1,2-diamine derivatives from commercially available amines indicates that the synthesis of N-benzyl-3,5,6-trifluoropyridin-2-amine could also be achieved through a sequence of well-established reactions involving amines and halogenated precursors.

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been characterized by techniques such as single crystal X-ray diffraction and NMR . These studies reveal that intramolecular hydrogen bonding and π-π interactions play a significant role in stabilizing the molecular conformation. For N-benzyl-3,5,6-trifluoropyridin-2-amine, it is reasonable to expect that the electron-withdrawing trifluoromethyl groups would influence the electronic distribution and potentially the molecular conformation.

Chemical Reactions Analysis

The reactivity of compounds containing pyridine and benzyl groups can be quite diverse. The presence of fluorine atoms, as seen in the synthesis of fluorinated polyimides , suggests that N-benzyl-3,5,6-trifluoropyridin-2-amine could participate in reactions where the fluorine atoms enhance the electrophilicity of the pyridine ring, making it more reactive towards nucleophilic substitution. The benzyl group could also offer a site for further functionalization through various organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are greatly influenced by their molecular structure. The presence of trifluoromethyl groups is known to impart high thermal stability and alter electronic properties, as seen in the synthesis of fluorinated polyimides . Therefore, N-benzyl-3,5,6-trifluoropyridin-2-amine is likely to exhibit high thermal stability and unique electronic properties, such as a low dielectric constant, due to the influence of the trifluoromethyl groups. The benzyl group may contribute to the solubility profile of the compound in organic solvents.

Wissenschaftliche Forschungsanwendungen

Hypervalent Iodine Promoted Synthesis

Biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines can be synthesized from heteroaryl-thioureas through an oxidative C–S bond formation strategy using phenyliodine(III) bis(trifluoroacetate) as the oxidant. This method is noteworthy for its metal-free approach, broad substrate scope, short reaction times, and simplified product purification (Mariappan et al., 2016).

Photoredox Catalysis in Synthesis

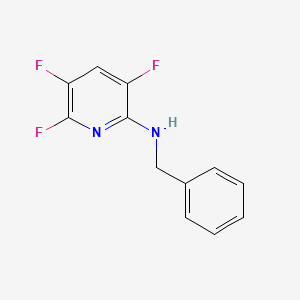

Using Eosin Y, an organic dye activated as a photoredox catalyst under visible light, a reaction with aryl ketones and benzyl amines produces 2,4,6-triarylpyridines. This process, which operates at ambient temperature, highlights benzyl amine's dual role in offering an aryl functionality and serving as a nitrogen donor (Rohokale et al., 2016).

Catalysis in Asymmetric Cycloaddition

Chiral bifunctional squaramide-tertiary amine catalysts are used in asymmetric [3 + 2] cycloaddition involving N-2,2,2-Trifluoroethylisatin ketimines and β-trifluoromethyl enones. This process is integral for creating a diverse range of 3,2'-pyrrolidinyl spirooxindoles with excellent stereocontrol, marking an efficient method to construct structurally diverse spirocyclic oxindoles (You et al., 2018).

Studies in Tautomerism

The tautomeric equilibrium of N-(2-pyridil)-salicylidene and related compounds is extensively studied, revealing insights into tautomerism in polar and non-polar solvents, as well as in acidic and basic media. This research sheds light on the structural and molecular intricacies of these tautomers, especially in different solvents and states (Nazır et al., 2000).

Fluorinated Schiff Bases and Biological Activity

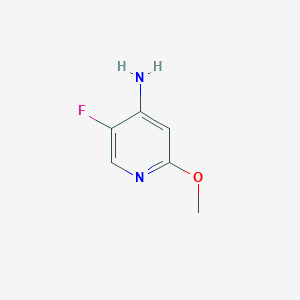

Research into the synthesis of new fluorinated compounds, such as 4-amino-2-ethoxy-3,5,6-trifluoropyridine, and their biological significance against tested bacteria and fungus, has been conducted. This work aims to understand the antimicrobial properties of these compounds, offering potential applications in medical and pharmaceutical fields (Raache et al., 2016).

Eigenschaften

IUPAC Name |

N-benzyl-3,5,6-trifluoropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2/c13-9-6-10(14)12(17-11(9)15)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLIZFGDNXKGMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=C(C=C2F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622604 | |

| Record name | N-Benzyl-3,5,6-trifluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3,5,6-trifluoropyridin-2-amine | |

CAS RN |

189281-25-2 | |

| Record name | N-Benzyl-3,5,6-trifluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1321476.png)

![ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1321481.png)

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol](/img/structure/B1321483.png)

![6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1321485.png)